![molecular formula C12H11NOS B8227915 (R)-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole](/img/structure/B8227915.png)
(R)-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole
Overview
Description
®-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole is a chiral compound featuring a benzo[b]thiophene moiety fused with a dihydrooxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole can be achieved through several synthetic routes. One common method involves the cyclization of a benzo[b]thiophene derivative with an appropriate oxazoline precursor under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the oxazole ring to an oxazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[b]thiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Oxazolidine derivatives.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has been studied for its potential anticancer properties. Research indicates that derivatives of benzothiophene, including (R)-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown to inhibit the proliferation of pancreatic cancer cells effectively . The mechanism of action often involves the induction of apoptosis and disruption of the cell cycle in cancer cells.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of benzothiophene derivatives. Compounds related to this compound have been evaluated for their ability to inhibit monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. These findings suggest that such compounds could serve as leads for developing multi-target-directed ligands aimed at treating neurodegenerative disorders complicated by depression .
Antimicrobial Properties
The compound and its derivatives have been tested for antimicrobial activity. Studies show that certain benzothiophene derivatives possess significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents . Their effectiveness against resistant strains of bacteria is particularly noteworthy.
Anti-inflammatory Effects
Research has also pointed to the anti-inflammatory properties of benzothiophene derivatives. Compounds similar to this compound have demonstrated the ability to reduce inflammation markers in vitro, suggesting their utility in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions that incorporate the benzo[b]thiophene moiety with oxazole frameworks. Various synthetic methodologies have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Activity
A study conducted on a series of benzothiophene derivatives showed that this compound exhibited IC50 values comparable to established chemotherapeutics against pancreatic cancer cell lines. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions with target proteins involved in cell proliferation .
Case Study 2: Neuroprotective Potential
In a pharmacological evaluation focusing on neurodegenerative diseases, researchers synthesized several derivatives based on this compound. These compounds were screened for MAO-B inhibition using enzyme activity assays. The most potent derivative demonstrated a significant reduction in enzyme activity, suggesting its potential as a therapeutic agent for Alzheimer's disease .
Mechanism of Action
The mechanism of action of ®-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole-2-thiol: Another heterocyclic compound with a sulfur atom, known for its antimicrobial properties.
Benzothiophene derivatives: Compounds like sertaconazole, raloxifene, and DNTT, which have applications in pharmaceuticals and materials science.
Uniqueness
®-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole is unique due to its chiral nature and the combination of benzo[b]thiophene and dihydrooxazole moieties. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(R)-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[b]thiophene moiety fused with a dihydrooxazole ring, which contributes to its unique chemical properties. The IUPAC name for this compound is (4R)-2-(1-benzothiophen-2-yl)-4-methyl-4,5-dihydro-1,3-oxazole. Its molecular formula is , and it can be represented by the following structural formula:
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions between benzo[b]thiophene derivatives and oxazoline precursors under acidic or basic conditions. Catalysts like Lewis acids are often employed to enhance the yield and efficiency of the reaction.
Antimicrobial Properties
Recent studies have highlighted the antifungal activity of derivatives related to this compound. For instance, a series of 4-phenyl-4,5-dihydrooxazole derivatives demonstrated significant antifungal effects against various pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. The minimal inhibitory concentrations (MICs) for these compounds ranged from 0.03 to 2 μg/mL .
The specific compound this compound has been investigated for its potential as a broad-spectrum antifungal agent. It has shown promising results in inhibiting fungal growth with favorable metabolic stability in human liver microsomes .
Anticancer Activity
Research indicates that compounds derived from benzo[b]thiophene structures exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have been tested against breast cancer cells (MCF-7) and lung cancer cells (A549), showing selective toxicity towards cancer cells while sparing normal cells .
Study 1: Antifungal Activity Evaluation
In a study evaluating antifungal properties, several derivatives of 2-(benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole were synthesized and tested. Compounds A31 and A33 exhibited high metabolic stability and significant antifungal activity with MIC values comparable to established antifungals .
Compound | MIC against C. albicans | Metabolic Stability (min) | CYP Inhibition |
---|---|---|---|
A30 | 0.03 μg/mL | N/A | N/A |
A31 | 0.25 μg/mL | 80.5 | Low |
A33 | 0.5 μg/mL | 69.4 | Low |
Study 2: Structure–Activity Relationship Analysis
Another investigation focused on establishing a structure–activity relationship for various benzothiophene derivatives. It was found that modifications on the benzothiophene ring significantly influenced the biological activity of these compounds against both bacterial and fungal pathogens .
Properties
IUPAC Name |
(4R)-2-(1-benzothiophen-2-yl)-4-methyl-4,5-dihydro-1,3-oxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-8-7-14-12(13-8)11-6-9-4-2-3-5-10(9)15-11/h2-6,8H,7H2,1H3/t8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTLPQXEHADBIG-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=N1)C2=CC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC(=N1)C2=CC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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